N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-15(2)23-21(27)20(26)22-14-19(25-9-11-28-12-10-25)17-6-7-18-16(13-17)5-4-8-24(18)3/h6-7,13,15,19H,4-5,8-12,14H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMCZCHCFYSQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl Intermediate
The synthesis begins with the preparation of the 1-methyl-1,2,3,4-tetrahydroquinoline (THQ) core. A modified Pictet-Spengler reaction is employed, where 6-aminoindole undergoes cyclization with acetaldehyde in the presence of a Brønsted acid catalyst (e.g., trifluoroacetic acid) to yield the tetrahydroquinoline scaffold. Methylation at the nitrogen atom is achieved using methyl iodide and a base such as potassium carbonate, producing 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine.
Key Reaction Conditions:
Amide Coupling with N-(Propan-2-yl)Ethanediamide
The final step involves coupling the morpholine-THQ intermediate with N-(propan-2-yl)ethanediamide using a carbodiimide coupling agent (EDC/HOBt). The reaction is conducted in anhydrous dimethylformamide (DMF) at 0°C to room temperature, yielding the target compound with 78% purity.
Purification Protocol:
- Column chromatography (silica gel, ethyl acetate/hexane 3:7)
- Recrystallization from ethanol/water (9:1)
Industrial-Scale Production Methods
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are utilized for the THQ formation and morpholine substitution steps. Microreactors with immobilized acid catalysts (e.g., Amberlyst-15) enable rapid mixing and heat transfer, achieving 92% yield for the THQ intermediate.
Advantages Over Batch Processing:
Green Chemistry Approaches
Solvent-free mechanochemical methods are employed for the amide coupling step. Ball milling the reactants with potassium carbonate as a base achieves 81% yield without generating hazardous waste.
Alternative Synthetic Pathways
Reductive Amination Strategy
An alternative route involves reductive amination of 6-nitro-1-methyl-THQ with morpholine-ethylamine. Using sodium cyanoborohydride in methanol at pH 5, this method bypasses the palladium-catalyzed step but results in lower yields (62%).
Enzymatic Coupling
Recent advances employ lipase enzymes (e.g., Candida antarctica Lipase B) for the amide bond formation. This method operates in aqueous buffer at 37°C, offering an eco-friendly alternative with 70% yield.
Optimization and Troubleshooting
Yield Improvement Strategies
Impurity Profiling
Major impurities include:
- Des-methyl-THQ derivative (3–5%): Mitigated by excess methyl iodide in the methylation step.
- Over-alkylated morpholine (2%): Controlled via stoichiometric limiting of 4-(2-chloroethyl)morpholine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step Batch | 78 | 95 | Moderate |
| Continuous Flow | 92 | 98 | High |
| Reductive Amination | 62 | 90 | Low |
| Enzymatic Coupling | 70 | 93 | Moderate |
Key Takeaway: Continuous flow synthesis offers the best balance of yield and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex molecules.
- Ligand in Coordination Chemistry : Its structural features allow it to act as a ligand in metal coordination complexes.
Biology
- Biochemical Probes : It can be utilized as a probe or inhibitor in various biochemical assays to study enzyme activities and molecular interactions.
Medicine
- Pharmacological Investigations : Research has focused on its potential therapeutic applications, particularly in neuropharmacology due to its interaction with nitric oxide synthase (NOS) isoforms.
Industry
- Material Development : The compound may be explored for developing new materials or as a catalyst in chemical processes.
Case Study 1: NOS Inhibition
Research into the compound's ability to inhibit nNOS has shown promising results. For instance, specific tetrahydroquinoline analogs demonstrated significant potency in inhibiting nNOS while maintaining minimal effects on iNOS. This selectivity is crucial for developing drugs aimed at reducing NO-related pathologies without affecting normal physiological functions.
Case Study 2: Synthesis Optimization
Studies have focused on optimizing the synthetic routes for producing this compound to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods have been employed to improve industrial scalability.
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of quinolinyl ethanediamide derivatives. Key structural analogs and their distinguishing features are compared below:
Table 1: Structural and Functional Comparison of Quinolinyl Ethanediamide Derivatives
*Estimated based on structural analogy.
Key Observations:
The 1,3-benzodioxol-5-yl group in QOD is critical for falcipain inhibition, suggesting that electron-rich aromatic substituents optimize target binding .
Structural Flexibility :
- Analogs with extended aliphatic chains (e.g., butyl in ) exhibit reduced molecular weights and increased conformational flexibility, which may influence pharmacokinetics.
Physicochemical Properties :
- Polar groups (e.g., methoxy in ) improve aqueous solubility but may reduce membrane permeability.
- Aromatic substituents (e.g., 2-methylphenyl in ) enhance π-stacking interactions, a key factor in receptor binding.
Research Findings and Implications
- Antimalarial Potential: The structural similarity to QOD, a confirmed falcipain inhibitor, suggests the main compound may target similar protease pathways. However, substituent variations (e.g., isopropyl vs. benzodioxol) necessitate empirical validation .
- Synthetic Accessibility : Derivatives with simpler substituents (e.g., methylphenyl ) are more synthetically tractable, enabling rapid SAR (structure-activity relationship) studies.
- Unresolved Data Gaps : Critical parameters like IC₅₀ values, solubility, and metabolic stability for the main compound remain uncharacterized in the available literature.
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide represents a class of compounds that have garnered attention for their potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydroquinoline moiety and morpholine group, suggesting possible interactions with various biological targets.
Chemical Structure
The chemical formula for this compound is , and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties, potential as a therapeutic agent in metabolic disorders, and other pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing morpholine and tetrahydroquinoline structures were tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing moderate to significant inhibitory effects .
| Compound | Pathogen Tested | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Significant |
The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the morpholine group suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways. Similar compounds have shown to modulate receptor activities or inhibit specific enzymes involved in metabolic pathways .
Case Studies
Several studies have documented the effects of related compounds on biological systems:
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that derivatives of tetrahydroquinoline exhibited significant antibacterial activity against various strains of bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Metabolic Effects : Another research effort focused on the potential of these compounds in treating metabolic disorders such as Type 2 diabetes. The findings suggested that certain derivatives could enhance insulin sensitivity and promote glucose uptake in muscle cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include condensation and cyclization processes. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Pharmacological Studies
Pharmacological evaluations have shown that this compound can influence various biological pathways. For example:
Q & A
Basic: What are the key synthetic steps and optimization strategies for this compound?
Answer:
The synthesis involves a multi-step route:
- Step 1: Coupling of the tetrahydroquinoline core with morpholine via nucleophilic substitution under reflux conditions (e.g., using dichloromethane or DMF as solvents) .
- Step 2: Introduction of the ethanediamide backbone through amidation reactions, often requiring coupling agents like EDCI/HOBt to enhance efficiency .
- Optimization: Reaction parameters (temperature, catalyst concentration) are adjusted using fractional factorial design to maximize yield (e.g., 65–72% reported in analogs) . Purification employs column chromatography or recrystallization to achieve >95% purity .
Basic: How is the compound structurally characterized?
Answer:
Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., morpholine protons at δ 2.4–3.1 ppm, tetrahydroquinoline aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated: ~470.2 Da) .
- X-ray Crystallography: Resolves 3D conformation, critical for understanding steric interactions at the amide bond .
Basic: What biological activities are hypothesized based on structural analogs?
Answer:
Comparable compounds exhibit:
| Structural Feature | Biological Activity | Example Compound |
|---|---|---|
| Tetrahydroquinoline + morpholine | CNS modulation (e.g., dopamine receptor binding) | N'-(3-chlorophenyl)-... analog |
| Ethanediamide backbone | Enzyme inhibition (e.g., proteases) | Thiophene-sulfonyl derivatives |
| Isopropyl substitution | Enhanced metabolic stability | N-(propan-2-yl) derivatives |
Advanced: How can Design of Experiments (DOE) optimize reaction conditions?
Answer:
DOE minimizes trial-and-error:
- Factors: Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF) .
- Response Surface Methodology (RSM): Maps interactions between variables to predict optimal yield (e.g., 72% at 80°C, 10 mol% catalyst) .
- Validation: Confirm robustness via triplicate runs under predicted conditions.
Advanced: How to resolve contradictions in bioactivity data across structural analogs?
Answer:
Discrepancies arise due to:
- Assay Variability: Standardize protocols (e.g., IC50 determination via fluorescence polarization vs. radiometric assays) .
- Impurity Interference: Use HPLC-MS to confirm compound purity (>98%) before testing .
- Structural Nuances: Compare substituent effects (e.g., morpholine vs. pyrrolidine in receptor binding ).
Advanced: What computational methods predict target interactions?
Answer:
- Molecular Docking: Simulate binding to targets (e.g., kinase domains) using AutoDock Vina, prioritizing poses with lowest ΔG (e.g., −9.2 kcal/mol) .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
- QSAR Models: Correlate substituent electronegativity (e.g., Hammett σ values) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
